molecular formula C20H29NaO2 B163247 Icosapent sodium CAS No. 73167-03-0

Icosapent sodium

Cat. No.: B163247
CAS No.: 73167-03-0
M. Wt: 324.4 g/mol
InChI Key: RBZYGQJEMWGTOH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eicosapentaenoic Acid (sodium salt) is a sodium salt form of eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It is primarily found in marine organisms such as fish oil and algae. Eicosapentaenoic acid is known for its beneficial effects on cardiovascular health, anti-inflammatory properties, and its role as a precursor for various eicosanoids, which are signaling molecules that play crucial roles in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid can be synthesized from alpha-linolenic acid through a series of enzymatic reactions involving desaturation and elongation. The process involves the condensation of malonyl-CoA to alpha-linolenic acid, followed by reduction, dehydration, and further elongation steps .

Industrial Production Methods: Commercially, eicosapentaenoic acid is primarily obtained from fish oil. The extraction process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Eicosapentaenoic acid (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Eicosapentaenoic acid (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Eicosapentaenoic acid (sodium salt) is often compared with other omega-3 fatty acids such as docosahexaenoic acid and alpha-linolenic acid:

    Docosahexaenoic Acid: Both eicosapentaenoic acid and docosahexaenoic acid are long-chain omega-3 fatty acids found in fish oil. Docosahexaenoic acid has a longer carbon chain and more double bonds, making it more unsaturated.

    Alpha-linolenic Acid: Alpha-linolenic acid is a shorter-chain omega-3 fatty acid found in plant oils.

Uniqueness of Eicosapentaenoic Acid: Eicosapentaenoic acid is unique due to its specific role in reducing inflammation and its efficacy in cardiovascular protection. It serves as a direct precursor for anti-inflammatory eicosanoids, which distinguishes it from other omega-3 fatty acids .

Comparison with Similar Compounds

Properties

CAS No.

73167-03-0

Molecular Formula

C20H29NaO2

Molecular Weight

324.4 g/mol

IUPAC Name

sodium;icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

RBZYGQJEMWGTOH-UHFFFAOYSA-M

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+]

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Synonyms

EPA; Timnodonic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icosapent sodium
Reactant of Route 2
Icosapent sodium
Reactant of Route 3
Icosapent sodium
Reactant of Route 4
Icosapent sodium
Reactant of Route 5
Icosapent sodium
Reactant of Route 6
Icosapent sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.